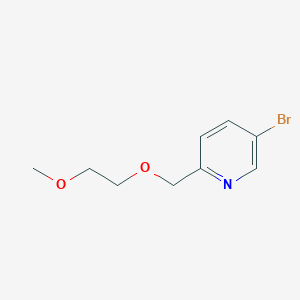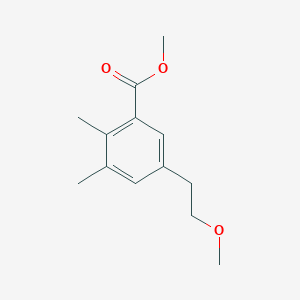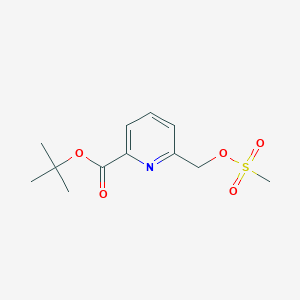![molecular formula C8H3Cl4NS B13882995 2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine](/img/structure/B13882995.png)
2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine is a heterocyclic compound characterized by the presence of chlorine atoms and a methyl group attached to a thieno[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine typically involves the chlorination of a thieno[3,2-b]pyridine precursor. One common method involves the reaction of 5-methylthieno[3,2-b]pyridine with chlorine gas under controlled conditions to introduce the chlorine atoms at the desired positions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The chlorination reaction is carefully monitored to avoid over-chlorination and to achieve the desired substitution pattern.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to modify the thieno[3,2-b]pyridine core.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as peroxyacetic acid or hydrogen peroxide are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to achieve reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Products such as sulfoxides and sulfones.
Reduction: Dechlorinated derivatives or modified thieno[3,2-b]pyridine cores.
Substitution: Substituted thieno[3,2-b]pyridine derivatives with various functional groups.
Scientific Research Applications
2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and thieno[3,2-b]pyridine core allow it to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrachloro-4-methylthiopyridine
- 2,3,5,6-Tetrachloro-4-mercaptopyridine
- 5-Methylthieno[3,2-b]pyridine
Uniqueness
2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups and positions for chemical modifications, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H3Cl4NS |
|---|---|
Molecular Weight |
287.0 g/mol |
IUPAC Name |
2,3,6,7-tetrachloro-5-methylthieno[3,2-b]pyridine |
InChI |
InChI=1S/C8H3Cl4NS/c1-2-3(9)4(10)7-6(13-2)5(11)8(12)14-7/h1H3 |
InChI Key |
NTNVMCAQEBQILM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=N1)C(=C(S2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-[(4-methylphenyl)methyl]pentanedioic acid](/img/structure/B13882913.png)
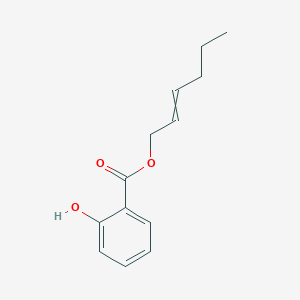

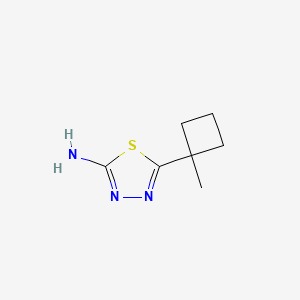
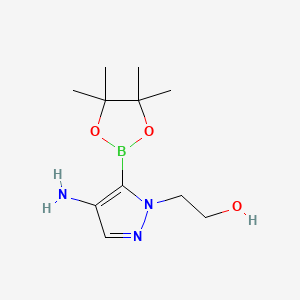
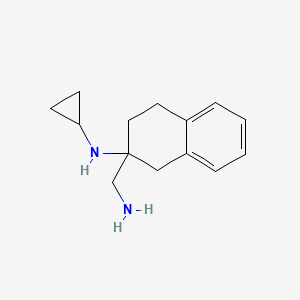
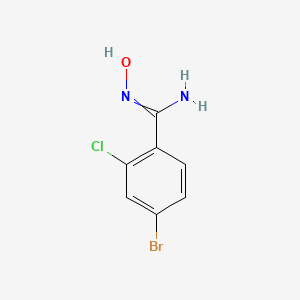
![N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882957.png)



